N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide
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Overview
Description
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Benzamide Moiety: The benzamide group is introduced via amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to a benzylamine under reducing conditions.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride
- N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide sulfate
Uniqueness
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form may also offer advantages in terms of solubility and stability compared to other salt forms.
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S.BrH/c1-22-15-9-7-13(8-10-15)16-12-23-17(20-16)11-19-18(21)14-5-3-2-4-6-14;/h2-10,12H,11H2,1H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCRTVGZDVDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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